molecular formula C12H12F4O2 B8077317 1,1,1-Trifluoro-6-(2-fluorophenoxy)hexan-2-one

1,1,1-Trifluoro-6-(2-fluorophenoxy)hexan-2-one

Cat. No.: B8077317
M. Wt: 264.22 g/mol
InChI Key: IBKNKHLZULPBQI-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-6-(2-fluorophenoxy)hexan-2-one is a chemical compound registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinct chemical structure and reactivity.

Chemical Reactions Analysis

1,1,1-Trifluoro-6-(2-fluorophenoxy)hexan-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific solvents that promote the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used, but they often result in derivatives of the original compound with modified properties.

Scientific Research Applications

1,1,1-Trifluoro-6-(2-fluorophenoxy)hexan-2-one has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules. In medicine, the compound could be explored for its therapeutic potential, particularly in the development of new drugs. Additionally, in industry, this compound might be utilized in the production of specialized materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-6-(2-fluorophenoxy)hexan-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the context in which the compound is used. Understanding the precise mechanism of action is crucial for harnessing the compound’s potential in scientific and medical applications.

Comparison with Similar Compounds

1,1,1-Trifluoro-6-(2-fluorophenoxy)hexan-2-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or reactivity profiles. By examining the differences and similarities, researchers can gain insights into the distinct properties and potential advantages of this compound. Some similar compounds might include those listed in the PubChem database with comparable molecular frameworks or functional groups.

Properties

IUPAC Name

1,1,1-trifluoro-6-(2-fluorophenoxy)hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F4O2/c13-9-5-1-2-6-10(9)18-8-4-3-7-11(17)12(14,15)16/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKNKHLZULPBQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCC(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)OCCCCC(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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